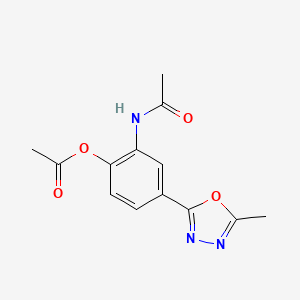![molecular formula C13H18N4O B11049659 8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B11049659.png)
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a spiro compound that has garnered attention in medicinal chemistry due to its unique structural properties and diverse biological activities. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and compact framework. This particular compound contains multiple nitrogen atoms, which contribute to its pharmacological potency.
Vorbereitungsmethoden
The synthesis of 8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can be achieved through a multicomponent reaction. One common method involves the microwave-assisted reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide. This method is preferred over conventional methods due to its higher yield and shorter reaction time . The reaction conditions typically include the use of a microwave reactor, which provides the necessary energy to drive the reaction to completion efficiently.
Analyse Chemischer Reaktionen
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its unique spiro structure.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . The compound’s anticonvulsant and antiepileptic effects are believed to result from its modulation of neurotransmitter receptors in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can be compared with other spiro compounds, such as:
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: This compound has similar structural features but differs in its substituents, leading to variations in biological activity.
8-[(2-methylphenyl)acetyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one: Another related compound with different substituents, which affects its chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H18N4O |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
8-methyl-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C13H18N4O/c1-16-9-7-13(8-10-16)14-12(18)17(15-13)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,14,18) |
InChI-Schlüssel |
MDHOISQLFOQSFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049594.png)
![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11049606.png)

![N-(4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11049614.png)
![ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate](/img/structure/B11049621.png)
![3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049624.png)
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11049631.png)
![N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide](/img/structure/B11049637.png)
![6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione](/img/structure/B11049643.png)
![[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-](/img/structure/B11049657.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-](/img/structure/B11049663.png)